Lanthanide cation binding to a phosphoryl-calix[4]arene: the importance of solvent and counterions investigated by molecular dynamics and quantum mechanical simulations†
Physical Chemistry Chemical Physics Pub Date: 2001-03-08 DOI: 10.1039/B009859K
Abstract
Molecular dynamics simulations on the 1:1 M3+
lanthanide (La3+, Eu3+ and Yb3+) “inclusion”
complex of a t-butyl-calix[4]arene L
substituted at the narrow rim by four CH2–P(O)Ph2
arms demonstrate the role of hydration and counterions on the cation binding
mode and shielding. In dry chloroform and in the absence of counterions,
the cation is “endo”, fully encapsulated within the pseudo-cavity
delineated by the four phosphoryl arms and the four phenolic oxygens. This “endo”
bidentate binding mode is supported by full ab initio quantum mechanical
optimization of the calixarene M3+ complexes. In biphasic
solution, the complexes are shown to be surface active and to adsorb at an “oil”/water
interface with the cationic site pointing towards water and the hydrophobic t-butyl
groups in “oil”. The cation is not encapsulated, but adopts an “exo ”
position, coordinated to the four PO oxygens of L, to water
molecules, and to counterions. This complex is too hydrophilic to be extracted
from the interface to an organic phase. The unexpected binding mode has important
implications concerning the mechanism of liquid–liquid ion extraction
and the microscopic state of the extracted complex in the organic phase.
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Journal Name:Physical Chemistry Chemical Physics
Research Products
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CAS no.: 12007-01-1